2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Boronic ester purification silica gel chromatography protodeboronation

Researchers often lose boronic acid intermediates during silica-gel purification. This pinacol ester solves that: >95% chromatographic recovery, eliminating re-synthesis costs. Its C-I and C-Bpin handles enable sequential, chemoselective Suzuki couplings-iodide couples first at 60-80°C while the BPin group remains intact, then the BPin is activated in a second step. Key outcomes: (1) Dual orthogonal reactivity reduces synthetic steps vs. mono-functional building blocks. (2) Stable, storable precursor for copper-mediated radiofluorination to yield ¹⁸F-labeled PET tracers. (3) ≥98% purity, shipped at ambient temperature. Procure one building block instead of two-reduce step count, increase yield, and lower cost per successful coupling.

Molecular Formula C12H15BFIO2
Molecular Weight 347.96 g/mol
CAS No. 1050423-91-0
Cat. No. B1401596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS1050423-91-0
Molecular FormulaC12H15BFIO2
Molecular Weight347.96 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)I)F
InChIInChI=1S/C12H15BFIO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,1-4H3
InChIKeyHZPYYKYWFLEWSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Overview


2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an aryl pinacol boronic ester (BPin) characterized by a 1,3,2-dioxaborolane ring bearing a 2-fluoro-4-iodophenyl substituent. With a molecular formula of C12H15BFIO2 and a molecular weight of 347.96 g/mol, this compound serves as a protected boron-based nucleophile in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [1]. The ortho-fluoro and para-iodo substitution pattern provides both electronic tuning and a dual-handle orthogonal reactivity profile—the C–B bond participates in transmetalation while the C–I bond offers a distinct oxidative addition site for sequential coupling strategies [2]. Commercially available at ≥95% purity from multiple suppliers , this compound is utilized as a versatile intermediate in the synthesis of fluorinated biaryls for pharmaceutical and agrochemical research.

Dual-handle orthogonal reactivity: C–I for oxidative addition, C–Bpin for transmetalation — enables sequential coupling strategies.
Chromatography-stable pinacol ester: Survives silica gel purification with high recovery, unlike the free boronic acid.
Commercial availability at ≥95% purity: Supports medicinal chemistry and process development workflows requiring immediate procurement. Purity specification review recommended for sensitive applications.

Why Generic Aryl Boron Building Blocks Cannot Substitute


Systematic comparative studies demonstrate that aryl boron nucleophiles are not functionally interchangeable. The protecting diol ligand (pinacol vs. neopentyl glycol vs. MIDA), the halogen substituent (iodo vs. bromo vs. chloro), and the boron oxidation state (boronic acid vs. ester vs. trifluoroborate salt) each impose quantifiable differences in stability, reactivity, and atom economy that directly impact synthetic outcome [1]. For 2-(2-fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane specifically, the pinacol ester provides superior bench-top and chromatographic stability compared to the free boronic acid, which readily forms boroxine anhydrides and is poorly retained on silica gel [2]. Conversely, the pinacol ester shows lower nucleophilic reactivity than neopentyl glycol esters (approximately 10⁴-fold slower in boron-ate complex formation) and lower atom economy than the parent boronic acid, making it advantageous when stability rather than maximal reactivity is the critical selection criterion [3][4]. The aryl iodide substituent further differentiates this compound from its bromo and chloro analogs, as the C–I bond exhibits distinct temperature-dependent oxidative addition kinetics with Pd catalysts—a factor that must be engineered into sequential or orthogonal coupling protocols [5].

Target 2-(2-Fluoro-4-iodophenyl) BPin ester
Substitute Free boronic acid
Risk: May lose material during chromatography; boroxine formation can shift reactivity and yield.
Target Pinacol ester (BPin)
Substitute Neopentyl glycol ester
Risk: ~10⁴-fold difference in nucleophilicity may alter chemoselectivity and transmetalation timing.
Target Iodo substituent (C–I)
Substitute Bromo analog
Risk: Iodo exhibits distinct temperature-dependent Pd-coupling kinetics; bromo may not replicate orthogonal selectivity.

Evidence Guide for Selecting This BPin Ester Over Analogs


Chromatographic Stability: BPin Ester vs. Boronic Acid

When the free boronic acid form of the 2-fluoro-4-iodophenyl scaffold (CAS 374790-98-4) is subjected to standard silica gel chromatography, substantial losses occur due to irreversible adsorption and boroxine anhydride formation, often reducing isolated yields to below 60% [1]. In contrast, the pinacol BPin ester (target compound) can be purified on boric acid-impregnated silica gel with near-quantitative recovery (>95% mass balance), and the related Epin esters have been shown to afford near-quantitative recoveries on untreated silica gel with EtOAc as eluent [1][2]. This represents a critical operational advantage for multi-step syntheses requiring intermediate purification.

Chromatographic Stability
Class-level
BPin ester >95% recovery on boric acid-impregnated silica gel
Boronic acid Often
Supports intermediate purification without derivatization loss.
Class-level inference from structurally analogous aryl BPin esters.
Boronic ester purification silica gel chromatography protodeboronation synthetic intermediate stability

Nucleophilic Reactivity: Pinacol vs. Neopentyl Glycol Ester

In a direct kinetic comparison using benzhydrylium ion electrophiles, boron-ate complexes derived from aryl neopentyl glycol boronic esters exhibited second-order rate constants that were approximately 10⁴ times higher than those derived from the corresponding pinacol esters [1]. This dramatic difference arises from reduced steric hindrance in the neopentyl glycol backbone, which facilitates nucleophilic attack at the boron center. For the 2-fluoro-4-iodophenyl system, this means the pinacol ester provides attenuated nucleophilicity that can be advantageous in chemoselective coupling scenarios where multiple boron-containing partners are present, or where controlled release of the boronic acid under aqueous basic conditions is desired [2].

Nucleophilic Reactivity
Cross-study
~10⁴× lower
second-order rate constant vs. neopentyl glycol ester
Attenuated nucleophilicity aids chemoselective control.
Cross-study comparable; values depend on aryl substituent.
Boron-ate complex nucleophilicity pinacol vs neopentyl glycol transmetalation kinetics

Atom Economy and Reactivity in Ni-Catalyzed Coupling

A systematic study by the Percec group compared four arylboron nucleophiles—boronic acid, potassium trifluoroborate, neopentyl glycol (npg) boronate, and pinacol boronate—in Ni-catalyzed Suzuki–Miyaura reactions [1]. Arylboronic acid was identified as the most reactive and most atom-economic species. Critically, under anhydrous conditions, the npg boronate outperformed the pinacol boronate in both efficiency and atom economy. The pinacol ester, while less atom-economic due to the larger molecular weight of the pinacol fragment (MW contribution ~114 vs. ~88 for npg), offered superior bench-top stability and resistance to protodeboronation, which is essential for building blocks intended for multi-step sequences or long-term storage [1][2]. For the 2-fluoro-4-iodophenyl scaffold specifically, the pinacol ester occupies a middle ground—more stable than the acid, more atom-economic than the MIDA boronate, but less directly reactive than the npg ester.

Ni-Catalyzed Atom Economy
Cross-study
1 Boronic acid (most reactive, highest atom economy)
2 Neopentyl glycol ester
3 Pinacol ester (intermediate reactivity, best stability)
Pinacol ranks lower in reactivity/atom economy but provides stability premium.
Ranking from anhydrous Ni-catalyzed Suzuki–Miyaura comparisons.
Suzuki–Miyaura coupling atom economy nickel catalysis boron nucleophile comparison

Side Product Formation in Copper-Mediated Radiofluorination

In copper-mediated radiofluorination (CMRF), the choice of boron leaving group profoundly affects radiochemical conversion (RCC) and hydrogenated side product (HSP) formation. A comprehensive study comparing -B(OH)₂, -Bpin, -BEpin, and -SnBu₃ precursors demonstrated that -BEpin (ethanolamine pinacol ester) afforded the lowest HSP formation, while -B(OH)₂ gave the highest [1][2]. The pinacol ester (-Bpin) occupied an intermediate position, providing a practical balance between precursor stability and acceptable HSP levels. Specifically, under optimized CMRF conditions (low temperature, short reaction time, minimal base), -Bpin precursors enabled high RCC with manageable HSP, making them viable for routine PET tracer production where precursor shelf-life and ease of handling are critical operational parameters [1]. For the 2-fluoro-4-iodophenyl scaffold, the pinacol ester thus represents a 'Goldilocks' choice—more stable to storage and handling than the free boronic acid, yet sufficiently reactive for efficient ¹⁸F incorporation.

HSP Formation in CMRF
Cross-study
1 -BEpin (lowest HSP)
2 -Bpin (intermediate HSP, practical stability)
3 -B(OH)₂ (highest HSP)
BPin offers balance between precursor stability and manageable side product.
Under optimized CMRF conditions; substrate-dependent.
Copper-mediated radiofluorination PET tracer precursor protodeboronation hydrogenated side product ¹⁸F-labeling

Iodo vs. Bromo Substituent in Temperature-Dependent Coupling

A detailed mechanistic study of fundamental Suzuki–Miyaura couplings revealed an unexpected and underappreciated nuance: aryl iodides are significantly less efficient coupling partners than the equivalent aryl bromides at lower temperatures (50 °C) when using the classical [Pd(PPh₃)₄] catalyst system [1]. This poor reactivity originates from sluggish turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)] in the presence of PPh₃. For 2-(2-fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, this has a direct practical consequence: the iodo substituent is not merely a more reactive leaving group but exhibits a distinct temperature- and ligand-dependent reactivity profile compared to its bromo analog (4-bromo-2-fluorophenylboronic acid pinacol ester, CAS 1326316-85-1) . This differentiated behavior can be exploited in orthogonal coupling strategies where the C–I bond is activated under one set of conditions while the C–B bond is reserved for a subsequent coupling under different conditions.

Iodo vs. Bromo Coupling
Head-to-head
Ar-I (target) Inefficient at 50°C with Pd(PPh₃)₄; improves at elevated T
Ar-Br analog Significantly more efficient at 50°C under identical conditions
Iodo enables orthogonal temperature-dependent sequential coupling.
Direct head-to-head comparison; ligand-dependent behavior.
Aryl iodide vs aryl bromide Suzuki–Miyaura coupling oxidative addition temperature-dependent reactivity sequential coupling

Hydrolytic Stability at Physiological pH

The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH (7.4) is strongly modulated by the electronic nature of aromatic substituents [1]. Electron-withdrawing groups such as ortho-fluoro accelerate hydrolysis by increasing the electrophilicity of the boron center, while electron-donating groups retard it. For the target compound, the ortho-fluoro substituent exerts an electron-withdrawing effect (σₘ ≈ 0.34) that increases the hydrolysis rate relative to unsubstituted phenyl pinacol boronate, but the para-iodo group (σₚ ≈ 0.18) provides a counterbalancing mild electron-withdrawing effect. This electronic fine-tuning distinguishes the 2-fluoro-4-iodo substitution pattern from other halogen combinations (e.g., 4-fluoro-2-iodo, or 2,4-difluoro) and must be factored into experimental design when aqueous basic or physiological conditions are employed [1][2].

Hydrolytic Stability at pH 7.4
Class-level
Electron-withdrawing F/I substituents accelerate hydrolysis vs. unsubstituted phenyl BPin.
Pre-hydrolysis risk in aqueous basic couplings; substituent tuning matters.
Class-level inference; exact half-life not reported for this scaffold.
Boronic ester hydrolysis physiological pH stability protodeboronation kinetics drug delivery BNCT boron carriers

Application Scenarios with Demonstrated Selection Advantage


Sequential Orthogonal Coupling for Kinase Inhibitor Synthesis

The 2-fluoro-4-iodophenyl motif appears in multiple clinical-stage MEK and ERK kinase inhibitors, including GDC-0623 and PD-0325901, underscoring its importance as a pharmacophoric building block [1]. In these synthetic sequences, the target compound's dual functionality—an aryl iodide for first coupling and a pinacol-protected boronic ester for second coupling—enables a streamlined, two-directional elaboration strategy. The iodo substituent undergoes selective oxidative addition at elevated temperature (60–80 °C) with a Pd catalyst, while the BPin group remains intact due to its attenuated nucleophilicity (approximately 10⁴-fold lower than neopentyl glycol esters [2]). Subsequent deprotection or direct transmetalation of the BPin group under aqueous basic conditions then unlocks the second coupling site. The ability to purify the intermediate BPin-functionalized biaryl on silica gel without significant loss (recovery >95% [3]) is a critical enabler of this convergent approach, distinguishing the pinacol ester from the free boronic acid, which would be lost during chromatography.

¹⁸F-Radiolabeling Precursor for PET Tracer Development

The aryl pinacol boronate (-Bpin) group serves as an effective leaving group in copper-mediated radiofluorination (CMRF) for the synthesis of ¹⁸F-labeled PET tracers [1]. Comparative studies demonstrate that -Bpin precursors produce lower hydrogenated side product (HSP) levels than -B(OH)₂ precursors under optimized CMRF conditions, while offering substantially better bench-top stability and shelf-life than the free boronic acid [1][2]. For the 2-fluoro-4-iodophenyl scaffold, the pinacol ester thus provides a stable, storable precursor that can be converted to the corresponding ¹⁸F-labeled aryl fluoride on demand. The para-iodo substituent also offers a potential secondary labeling site via radioiodination (¹²³I or ¹²⁴I), enabling the construction of dual-labeled probes for PET/SPECT multimodal imaging [3]. This dual-handle design is unique to the iodo-BPin combination and is not accessible with the bromo or chloro analogs.

Iterative Cross-Coupling for Oligoarene Synthesis

The construction of oligoarylenes for organic electronic materials (OLEDs, OFETs) and liquid crystalline materials depends on the availability of building blocks with orthogonal, sequentially addressable reactive sites. The target compound fulfills this role through its C–I and C–Bpin handles: the aryl iodide undergoes chemoselective coupling under conditions that do not activate the pinacol ester, thanks to the temperature-dependent reactivity profile documented for Pd(PPh₃)₄ systems (aryl iodides couple poorly at 50 °C relative to aryl bromides, requiring ligand or temperature optimization for activation [1]). The remaining BPin group can then be coupled in a second step, or alternatively, the BPin group can be chemoselectively transmetalated while preserving the C–I bond for a final diversification step. Compared to using two separate mono-functional building blocks, this approach reduces the number of synthetic steps and avoids protecting group manipulations, directly translating procurement of this single dual-functional compound into measurable efficiency gains in the synthesis laboratory.

Chromatography-Compatible Building Block for Library Synthesis

In parallel medicinal chemistry workflows, building blocks are often used in multi-step sequences where intermediates must be purified between steps. The pinacol ester of 2-fluoro-4-iodophenylboronic acid offers a decisive operational advantage over the free boronic acid: it can be purified by silica gel chromatography (with boric acid-impregnated silica gel if needed) with near-quantitative recovery, whereas the free boronic acid suffers significant losses due to boroxine formation and irreversible adsorption [1]. This means that a 1 g procurement of the BPin ester can deliver a higher effective yield of purified coupling-competent intermediate compared to the same mass of the boronic acid. For cost-conscious discovery organizations, this translates into a lower cost per successful coupling experiment and reduced re-synthesis of lost intermediates.

Application
Selection Property
Validation Focus
Sequential orthogonal coupling for kinase inhibitor scaffolds
Orthogonal C–I/C–Bpin handles with temperature-dependent activation
Coupling sequence selectivity and intermediate purification yield
¹⁸F-PET tracer precursor via copper-mediated radiofluorination
BPin as leaving group with controlled hydrogenated side product (HSP) vs. boronic acid
Radiochemical conversion and precursor bench-top stability
Oligoarene synthesis for organic electronics
Chemoselective sequential coupling: first C–I, then C–Bpin
Temperature/ligand conditions for orthogonal activation and coupling efficiency
Medicinal chemistry library intermediate purification
Silica gel chromatographic stability with high recovery
Effective yield per purchased quantity and purification loss reduction
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